N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide
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Overview
Description
N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the adamantane derivatives family, known for their unique structural properties and diverse applications in various fields.
Preparation Methods
The synthesis of N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide involves several steps. One common method starts with the esterification of 1-adamantane carboxylic acid with methanol under the catalysis of concentrated sulfuric acid to yield methyl ester. This ester is then reacted with hydrazine hydrate to produce adamantyl-1-carbohydrazide . The final step involves the reaction of adamantyl-1-carbohydrazide with 2-methylpropyl isocyanate to form this compound.
Chemical Reactions Analysis
N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. For substitution reactions, halogenated compounds are often employed . The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified adamantane derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of high-energy fuels and oils, as well as in the production of thermally stable and high-energy polymers .
Mechanism of Action
The mechanism of action of N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide can be compared to other adamantane derivatives such as amantadine and memantine. While all these compounds share a similar adamantane core structure, this compound is unique due to its hydrazinecarbonyl and carboxamide functional groups, which confer distinct chemical and biological properties. Other similar compounds include 1,3-dehydroadamantane and various hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety .
Properties
IUPAC Name |
N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-9(2)13(14(20)19-17)18-15(21)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8,17H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFKGCHVVFEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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